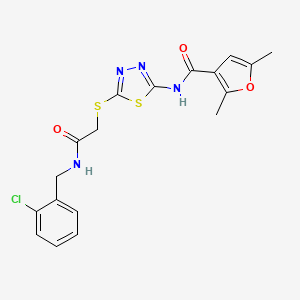

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Description

This compound is a hybrid heterocyclic molecule combining a 1,3,4-thiadiazole core, a 2,5-dimethylfuran-3-carboxamide moiety, and a 2-chlorobenzyl-substituted acetamide side chain. The 2-chlorobenzyl group may enhance lipophilicity and membrane permeability, while the dimethylfuran moiety could influence electronic properties and binding affinity.

Synthetic routes for analogous thiadiazole derivatives typically involve cyclization of thiocarbazides or reactions with isothiocyanates under reflux conditions . While specific synthesis data for this compound are unavailable, its structural features align with methodologies described for related 1,3,4-thiadiazoles.

Properties

IUPAC Name |

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3S2/c1-10-7-13(11(2)26-10)16(25)21-17-22-23-18(28-17)27-9-15(24)20-8-12-5-3-4-6-14(12)19/h3-7H,8-9H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPBEGVUYPADNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to changes in cellular pathways and physiological effects . For example, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Key Differences and Implications

Core Heterocycle: The 1,3,4-thiadiazole core in the target compound differs from 1,3-thiazolidinone (e.g., compounds 4g, 4j ) and 1,3,4-oxadiazole (e.g., CAS 872621-11-9 ).

Substituent Effects :

- The 2-chlorobenzyl group in the target compound is structurally analogous to substituents in 4g (4-chlorophenyl) and 4j (2,6-dichlorophenyl) . However, the ortho-chloro substitution may hinder steric interactions compared to para- or dihalogenated derivatives.

- The dimethylfuran moiety introduces a rigid, planar structure absent in other analogues, which could improve π-π stacking in receptor binding.

Synthetic Accessibility: Yields for thiazolidinone derivatives (e.g., 70% for 4g ) suggest efficient synthesis pathways, whereas thiadiazole derivatives often require multi-step cyclization (e.g., iodine-mediated cyclization in DMF ). The target compound’s hybrid structure may necessitate complex coupling reactions.

Biological Activity :

- While the target compound’s bioactivity remains uncharacterized, analogues like 4g and 4j show promise in anticancer studies , and trichloroethyl-thiadiazoles exhibit antifungal activity . The trifluoromethyl group in the oxadiazole variant (CAS 872621-11-9) may enhance metabolic stability .

Biological Activity

The compound N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 452.86 g/mol. The structure includes a thiadiazole ring, which is crucial for its biological activity.

Biological Activity Overview

-

Anticancer Activity

- Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (breast cancer) cells .

- The mechanism of action often involves the induction of apoptosis in cancer cells. The presence of substituents like chloro and nitro groups enhances the anticancer activity by increasing lipophilicity and facilitating better interaction with cellular targets .

- Antimicrobial Properties

- Anti-inflammatory Effects

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the anticancer efficacy of a series of thiadiazole derivatives including the target compound against HepG2 cell lines using the MTT assay. The results indicated that compounds with specific substitutions exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil, demonstrating enhanced potency .

The biological activity of this compound is believed to involve:

- Inhibition of DNA synthesis : By interfering with nucleic acid metabolism in cancer cells.

- Induction of oxidative stress : Leading to increased reactive oxygen species (ROS), which can trigger apoptosis.

Q & A

Basic: What are the standard synthetic protocols for preparing this compound?

Answer:

The compound is synthesized via a multi-step approach:

Initial Reaction: React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form intermediates .

Cyclization: Treat intermediates with iodine and triethylamine in DMF to induce cyclization, yielding the 1,3,4-thiadiazole core. Sulfur elimination (1/8 S₈) confirms successful cyclization .

Purification: Use flash chromatography (e.g., ethyl acetate/hexane) for isolation, achieving typical yields of 37–70% for analogous thiadiazole derivatives .

Basic: How is purity and structural integrity assessed post-synthesis?

Answer:

- Thin-Layer Chromatography (TLC): Monitor reaction progress and purity using Merck Silica Gel 60 F254 plates .

- NMR Spectroscopy: Confirm structural integrity via ¹H/¹³C NMR (e.g., Varian Mercury 400 MHz in DMSO-d₆). Key signals include furan methyl groups (δ ~2.3–2.5 ppm) and chlorobenzyl protons (δ ~7.3–7.5 ppm) .

- Melting Point Analysis: Compare observed values (uncorrected) with literature data for analogous compounds .

Advanced: How can reaction conditions be optimized for higher yields?

Answer:

- Solvent Selection: Replace acetonitrile with polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .

- Catalyst Screening: Test alternative bases (e.g., DBU) or iodine equivalents to reduce sulfur byproduct formation .

- Time-Temperature Trade-off: Extend reflux duration (5–10 min) while monitoring decomposition via TLC .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity?

Answer:

- Broth Microdilution: Determine Minimum Inhibitory Concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- pH-Dependent Studies: Assess activity at varying pH levels (4.0–7.4), as thiadiazole derivatives often exhibit pH-sensitive antimicrobial effects .

Advanced: How to design mechanistic studies for biological target identification?

Answer:

- Molecular Docking: Screen against bacterial enzyme targets (e.g., DNA gyrase) using software like AutoDock Vina. Prioritize residues interacting with the chlorobenzyl and thiadiazole moieties .

- Enzyme Inhibition Assays: Quantify inhibition of β-lactamase or antioxidant enzymes (e.g., SOD) via spectrophotometric methods .

Advanced: How to resolve contradictions in biological activity data across derivatives?

Answer:

- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., 2-chlorobenzyl vs. 2,6-dichlorophenyl) on MIC values .

- Assay Validation: Ensure consistent inoculum sizes and media pH to minimize variability in antimicrobial results .

Basic: What analytical techniques confirm structural characterization?

Answer:

- X-Ray Diffraction (XRD): Resolve crystal structures to validate bond angles and dihedral planes, especially for the thiadiazole-furan linkage .

- Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1540 cm⁻¹) .

Advanced: How to address low yields in analogs with bulky substituents?

Answer:

- Steric Hindrance Mitigation: Introduce electron-withdrawing groups (e.g., -CF₃) to improve reaction kinetics .

- Alternative Cyclization Agents: Replace iodine with N-chlorosuccinimide (NCS) to enhance regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.